N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-ylidene]aniline
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Overview
Description
N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-ylidene]aniline is a complex organic compound that features a benzimidazole moiety fused with a chromene structure. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-ylidene]aniline typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . The chromene moiety is introduced through a series of reactions involving chlorination and subsequent condensation with aniline derivatives . The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the cyclization and condensation processes .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-ylidene]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and chromene moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or neutral conditions.
Major Products
The major products formed from these reactions include various substituted benzimidazole and chromene derivatives, which may exhibit enhanced or modified pharmacological activities .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections, cancer, and inflammatory diseases.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-ylidene]aniline involves its interaction with various molecular targets, including enzymes and receptors. The benzimidazole moiety is known to inhibit the activity of certain enzymes, while the chromene structure can interact with cellular receptors to modulate biological pathways . These interactions result in the compound’s antimicrobial, anticancer, and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and albendazole share the benzimidazole core and exhibit similar pharmacological activities.
Chromene Derivatives: Compounds such as coumarins and flavonoids share the chromene structure and are known for their diverse biological activities.
Uniqueness
N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-ylidene]aniline is unique due to the combination of benzimidazole and chromene moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a promising candidate for the development of new therapeutic agents .
Properties
Molecular Formula |
C22H14ClN3O |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-chloro-N-phenylchromen-2-imine |
InChI |
InChI=1S/C22H14ClN3O/c23-15-10-11-20-14(12-15)13-17(21-25-18-8-4-5-9-19(18)26-21)22(27-20)24-16-6-2-1-3-7-16/h1-13H,(H,25,26) |
InChI Key |
HUXNLZNIJZZWEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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